Thalidomide-propargyl-O-PEG5-OH
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Overview
Description
Thalidomide-propargyl-O-PEG5-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in treating various conditions such as multiple myeloma and leprosy. This compound incorporates a propargyl group and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-propargyl-O-PEG5-OH typically involves the following steps:
Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization.
Propargylation: The thalidomide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group.
PEGylation: The final step involves the attachment of a PEG5 linker to the propargylated thalidomide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. This often involves the use of automated synthesizers and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-propargyl-O-PEG5-OH can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carbonyl compound.
Reduction: The nitro group in thalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted thalidomide derivatives.
Scientific Research Applications
Thalidomide-propargyl-O-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a tool in chemical biology.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Thalidomide-propargyl-O-PEG5-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its therapeutic effects, particularly in the treatment of multiple myeloma and other cancers .
Comparison with Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-angiogenic effects.
Tetrafluorinated Thalidomide Analogues: Novel compounds with improved efficacy and reduced toxicity compared to thalidomide.
Uniqueness: Thalidomide-propargyl-O-PEG5-OH stands out due to its incorporation of a propargyl group and a PEG5 linker, which significantly enhances its solubility and bioavailability. This makes it a versatile tool in various research and therapeutic applications, offering advantages over other thalidomide derivatives.
Properties
Molecular Formula |
C26H32N2O10 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H32N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,6-18H2,(H,27,30,31) |
InChI Key |
MKGZJOKXZBWJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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